molecular formula C30H21NO11 B1262642 Citreamicin delta

Citreamicin delta

Cat. No. B1262642
M. Wt: 571.5 g/mol
InChI Key: YDSUTHJTPFUHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citreamicin delta is a natural product found in Streptomyces vinaceus with data available.

Scientific Research Applications

Antibacterial Properties

Citreamicin delta has been identified as a potent agent against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MDRSA). Its effectiveness, indicated by MIC values of less than 1 microgram/mL against various resistant strains, highlights its significant role in combating challenging bacterial infections. These findings are based on studies involving the extraction and purification of compounds from Streptomyces vinaceus, with structural elucidation using NMR and mass spectroscopy (Hopp et al., 2008).

Antitumor Activity

Citreamicins, including this compound, have shown promising antitumor properties. A study involving marine-derived Streptomyces species isolated two diastereomers of citreamicin, which demonstrated potent cytotoxic activity against cervical cancer (HeLa) and hepatic carcinoma (HepG2) cells. This cytotoxicity is attributed to the induction of apoptosis via caspase-3 activation and increased reactive oxygen species generation. The findings also indicate a direct relationship between the cytotoxicity of citreamicin and its ability to increase intracellular reactive oxygen species concentration (Liu et al., 2013).

Biosynthesis and Chemical Structure

Research has been conducted on the biosynthesis pathways of this compound, particularly focusing on the citreamicin gene cluster in Streptomyces caelestis. This study provided insights into the type II polyketide synthases and unique polyketide tailoring enzymes involved in the production of citreamicins. This understanding is crucial for exploring the potential of genetic and chemical manipulation in enhancing the production and effectiveness of these compounds (Liu et al., 2019).

properties

Molecular Formula

C30H21NO11

Molecular Weight

571.5 g/mol

IUPAC Name

3,25-dihydroxy-7-(hydroxymethyl)-24-methoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21(26),22,24-nonaene-5,8,18,27,29-pentone

InChI

InChI=1S/C30H21NO11/c1-29(10-32)28(39)42-30(2)9-12-8-11-4-5-13-18(16(11)23(35)17(12)27(38)31(29)30)24(36)20-25(37)19-14(41-26(20)21(13)33)6-7-15(40-3)22(19)34/h4-8,32,34-35H,9-10H2,1-3H3

InChI Key

YDSUTHJTPFUHBP-UHFFFAOYSA-N

Canonical SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=C(C6=O)C(=C(C=C7)OC)O)O)C(=O)N1C(C(=O)O2)(C)CO

synonyms

citreamicin delta

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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